In Vivo Hepatoprotection
Praeroside IV demonstrates significant in vivo hepatoprotective activity, a property not shared by its close structural analogs. In a study by Yoshikawa et al. (2006), praeroside IV, administered at a dose of 25 mg/kg intraperitoneally, significantly reduced liver injury in a mouse model induced by D-galactosamine (D-GalN) and lipopolysaccharide (LPS) [1]. This activity is distinct from that of other major coumarins from the same source, which were effective in different assays.
| Evidence Dimension | Protection against D-GalN/LPS-induced liver injury |
|---|---|
| Target Compound Data | Significant reduction in liver injury at 25 mg/kg i.p. |
| Comparator Or Baseline | Isoepoxypteryxin (protective against D-GalN-induced cytotoxicity in vitro) [2]; Hyuganins A-D, anomalin, isopteryxin (inhibit NO production in vitro) [2] |
| Quantified Difference | Praeroside IV demonstrates in vivo hepatoprotection, whereas comparators show distinct in vitro activities (anti-cytotoxicity or NO inhibition). No direct in vivo comparison with other praerosides is available. |
| Conditions | In vivo D-GalN/LPS-induced liver injury model in mice |
Why This Matters
This evidence positions praeroside IV as a key compound for in vivo liver injury studies, differentiating it from in vitro-active analogs and supporting its selection for physiologically relevant research.
- [1] Yoshikawa, M., Murakami, T., Kageura, T., Matsuda, H., Toguchida, I., & Nishida, N. (2006). Inhibitory effects of coumarin and acetylene constituents from the roots of Angelica furcijuga on D-galactosamine/lipopolysaccharide-induced liver injury in mice and on nitric oxide production in lipopolysaccharide-activated mouse peritoneal macrophages. *Bioorganic & Medicinal Chemistry*, 14(2), 456-463. View Source
- [2] Matsuda, H., Murakami, T., Kageura, T., Ninomiya, K., Toguchida, I., Nishida, N., & Yoshikawa, M. (1998). Hepatoprotective and nitric oxide production inhibitory activities of coumarin and polyacetylene constituents from the roots of Angelica furcijuga. *Bioorganic & Medicinal Chemistry Letters*, 8(16), 2191-2196. View Source
